Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate
Overview
Description
Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate is a heterocyclic compound with significant interest in the fields of organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of α-bromoketones and 2-aminopyridine derivatives, which undergo a tandem cyclization and bromination reaction in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant . The reaction is carried out in ethyl acetate, and no base is required .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the scalability of the synthetic route involving α-bromoketones and 2-aminopyridine derivatives suggests potential for industrial application. Optimization of reaction conditions, such as solvent choice and reaction temperature, can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The imidazo[1,2-a]pyrazine scaffold can be further functionalized through cyclization reactions, leading to the formation of more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like TBHP or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce oxidized imidazo[1,2-a]pyrazine derivatives .
Scientific Research Applications
Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds, which are important in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a useful tool in biochemical studies and drug discovery.
Mechanism of Action
The mechanism of action of Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. For example, in medicinal applications, it may inhibit the function of enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
3-Bromoimidazo[1,2-a]pyrazine: Shares the imidazo[1,2-a]pyrazine scaffold but lacks the carboxylate group.
3-Bromo-5-methylimidazo[1,2-a]pyrazine: Contains an additional methyl group, altering its chemical properties and reactivity.
3-Bromo-8-methoxyimidazo[1,2-a]pyrazine: Features a methoxy group, which can influence its electronic properties and interactions with other molecules.
Uniqueness: Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate is unique due to the presence of the carboxylate group, which enhances its solubility and reactivity. This functional group also provides additional sites for further chemical modification, making it a versatile intermediate in organic synthesis .
Biological Activity
Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activity. This compound, with the molecular formula CHBrNO and a molecular weight of approximately 256.06 g/mol, is particularly noted for its potential as an antibacterial agent, especially against Mycobacterium tuberculosis (Mtb), which is responsible for tuberculosis (TB) infections.
Antibacterial Properties
Research indicates that this compound exhibits promising antibacterial properties. Its mechanism of action may involve the inhibition of critical enzymes or proteins necessary for the survival of bacterial pathogens, particularly Mtb. Studies have shown that this compound can inhibit bacterial growth at low concentrations, making it a candidate for further exploration in drug development against resistant strains of TB.
In a comparative study of imidazo[1,2-a]pyridine analogues, several compounds demonstrated significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.03 to 5.0 μM against the Mtb H37Rv strain, highlighting the potential efficacy of related structures in combating resistant bacterial strains .
The biological activity of this compound can be attributed to its structural features. The presence of the bromine atom and the carboxylate ester group enhances its chemical reactivity and biological properties. Research suggests that this compound may act by disrupting essential metabolic pathways in bacteria, leading to cell death .
In Vitro Studies
In vitro studies have assessed the antimicrobial efficacy of this compound against various bacterial strains. For instance, compounds structurally similar to this compound have shown inhibition zones indicating significant antibacterial activity. In one study, derivatives with similar structures exhibited MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have indicated that modifications to the imidazo[1,2-a]pyrazine core can significantly affect biological activity. For example:
Compound Name | Structural Features | Key Differences |
---|---|---|
6,8-Dibromoimidazo[1,2-a]pyrazine | Similar core structure but lacks the methyl ester | Contains two bromine atoms |
Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate | Different substitution pattern on the pyrazine ring | Ethyl group instead of methyl |
Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate | Shares imidazole core but differs in fused ring | Contains a pyridine ring instead of pyrazine |
These studies emphasize the importance of specific substitutions in enhancing or diminishing antibacterial activity.
Properties
IUPAC Name |
methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)6-7-11-4-5(9)12(7)3-2-10-6/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZASZXYSRVGIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN2C1=NC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857532 | |
Record name | Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250444-28-0 | |
Record name | Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.